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Chloro[tri(p-tolyl)phosphine]gold(I)

Cat. No.: B1590815
CAS No.: 28978-10-1
M. Wt: 536.8 g/mol
InChI Key: QHHGSPBDJCGVPV-UHFFFAOYSA-M
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Description

Contextualization of Gold(I) Complexes in Contemporary Chemical Research

The field of gold chemistry has seen a significant transformation from viewing gold as an inert metal to recognizing its potent catalytic and therapeutic capabilities. Historically, gold was primarily valued for its decorative appeal and perceived chemical inertness. A pivotal moment in gold chemistry occurred in 1986 when the first use of gold(I) in homogeneous catalysis was reported, challenging previous assumptions about its catalytic potential. This breakthrough paved the way for extensive research into gold's unique reactivity.

In the late 1990s, the ability of gold(I) to activate the π-bonds of alkynes was discovered, a characteristic largely attributed to relativistic effects. Gold(I) complexes soon became recognized for their practical advantages over other π-acid catalysts, including air stability, tolerance to moisture, and lower toxicity compared to metals like platinum(II). This has spurred the development of a diverse array of gold(I) and gold(III) complexes with applications ranging from catalysis to medicine. rsc.orgacs.org The unique biological and medicinal properties of gold complexes have led to extensive in vitro and in vivo studies, revealing their potential as anti-cancer agents. rsc.orgnih.gov

Significance of Phosphine (B1218219) Ligands in Gold Coordination Chemistry

Phosphine ligands are fundamental in modern transition metal catalysis and are integral to the stability and reactivity of gold complexes. nih.govrsc.org These ligands are strong σ-donors that stabilize the gold center against rapid reduction. nih.gov The nature of the phosphine ligand—specifically its steric and electronic properties—is crucial in determining the characteristics of the resulting gold complex. rsc.orgnih.gov The substituents on the phosphorus atom can be tuned to control the ligand's basicity and steric bulk, which in turn influences catalytic activity. rsc.org

The interaction between gold and phosphorus is a dative covalent bond, where the lone pair of electrons on the phosphorus atom contributes to the Au-P bond. nih.gov This ligation promotes the hybridization of gold orbitals, leading to stronger radial Au-Au bonding in gold clusters. nih.gov Even minor alterations to the phosphine ligands can cause significant changes in the structural and physical properties of gold-phosphine clusters. nih.gov Furthermore, phosphine ligands play a critical role in the synthesis of various gold clusters, and the presence of aromatic rings, such as in tri(p-tolyl)phosphine, facilitates the crystallization process necessary for structural determination. nih.gov The versatility of phosphine ligands has enabled the development of highly active catalysts for a wide range of chemical transformations, including cross-coupling reactions and hydroaminations. gessnergroup.com

Overview of Chloro[tri(p-tolyl)phosphine]gold(I) as a Key Organometallic Compound

Chloro[tri(p-tolyl)phosphine]gold(I) is a stable, linear organogold(I) compound that serves as a significant reagent and precursor in organometallic chemistry. dv-expert.org Its structure features a central gold(I) atom coordinated to a tri(p-tolyl)phosphine ligand and a chloride ion. The steric and electronic properties of the tri(p-tolyl)phosphine ligand, with its electron-donating methyl groups, influence the stability and reactivity of the complex. This compound is a versatile precursor for synthesizing other gold-containing materials, including gold nanoparticles and heterometallic complexes. dv-expert.org

Below is a data table summarizing the key chemical properties of Chloro[tri(p-tolyl)phosphine]gold(I).

PropertyValue
CAS Number 28978-10-1 alfa-chemistry.com
Molecular Formula C21H21AuClP alfa-chemistry.com
Molecular Weight 536.789 g/mol alfa-chemistry.com
Appearance White to off-white solid chemicalbook.com
Coordination Geometry Linear
IUPAC Name chlorogold;tris(4-methylphenyl)phosphane alfa-chemistry.com

Research Trajectories and Multidisciplinary Relevance

The research involving Chloro[tri(p-tolyl)phosphine]gold(I) spans several scientific disciplines, highlighting its versatility. In catalysis, it is employed in various organic synthesis reactions, particularly for cyclization. dv-expert.org For instance, it has shown high efficiency in alkyne hydroarylation reactions.

In materials science, this compound is a valuable precursor for creating gold-based nanomaterials. shu.ac.uk Gold nanoparticles are the subject of intense research due to their applications in biotechnology, such as in chemical and biological sensors and for the photothermolysis of cancer cells. shu.ac.uk The development of new gold precursors is crucial for fabrication methods like Chemical Vapor Deposition (CVD) and Focused Electron/Ion Beam Induced Deposition (FEBID/FIBID), which are used to create high-purity gold films and nanostructures for electronics and optoelectronics. shu.ac.uknih.gov

Furthermore, the broader class of gold(I)-phosphine complexes is being actively investigated in medicinal chemistry. mdpi.com While research into the specific therapeutic applications of Chloro[tri(p-tolyl)phosphine]gold(I) is ongoing, related gold-phosphine complexes have demonstrated significant anticancer properties, often by inhibiting enzymes like thioredoxin reductase. nih.govmdpi.com The stability and tunable properties of these complexes make them promising candidates for the development of new metallodrugs. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21AuClP B1590815 Chloro[tri(p-tolyl)phosphine]gold(I) CAS No. 28978-10-1

Properties

IUPAC Name

chlorogold;tris(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P.Au.ClH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;;/h4-15H,1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHGSPBDJCGVPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578607
Record name Chlorogold--tris(4-methylphenyl)phosphane (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28978-10-1
Record name Chlorogold--tris(4-methylphenyl)phosphane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28978-10-1
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Synthetic Methodologies and Precursor Chemistry

Standard Synthetic Pathways to Chloro[tri(p-tolyl)phosphine]gold(I)

Established synthetic routes to chloro[tri(p-tolyl)phosphine]gold(I) often begin with simple gold(I) precursors, which then undergo ligand exchange reactions with the bulky tri(p-tolyl)phosphine ligand.

A common and effective method for the synthesis of chloro(triarylphosphine)gold(I) complexes involves the reaction of a labile gold(I) precursor, such as chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl], with a phosphine (B1218219) ligand. wikipedia.org The dimethyl sulfide (B99878) ligand is easily displaced by the stronger σ-donating phosphine.

The general reaction proceeds as follows: (Me₂S)AuCl + P(p-tolyl)₃ → ClAuP(p-tolyl)₃ + Me₂S

This reaction is typically carried out in a suitable organic solvent like chloroform (B151607). nih.gov The addition of a chloroform solution containing the tri(p-tolyl)phosphine ligand to a solution of chloro(dimethylsulfide)gold(I) results in the formation of the desired chloro[tri(p-tolyl)phosphine]gold(I) complex. nih.gov The product can then be isolated and purified, often by recrystallization.

Another well-established pathway to chloro[tri(p-tolyl)phosphine]gold(I) is through a ligand exchange reaction starting with chloro(triphenylphosphine)gold(I) (AuPPh₃Cl). This method takes advantage of the relative lability of the triphenylphosphine (B44618) ligand, which can be replaced by tri(p-tolyl)phosphine.

The reaction can be summarized as: Au(PPh₃)Cl + P(p-tolyl)₃ ⇌ Au[P(p-tolyl)₃]Cl + PPh₃

To drive the equilibrium towards the product, the reaction can be facilitated by the presence of silver salts, such as silver triflate (AgOTf). In this variation, the silver salt abstracts the chloride from the gold complex, generating a more reactive cationic intermediate. Subsequent addition of tri(p-tolyl)phosphine leads to the formation of the target complex after the re-coordination of a chloride ion. This process is typically performed in solvents like dichloromethane, and the insoluble silver chloride formed can be easily removed by filtration.

PrecursorReagentSolventKey Feature
Chloro(dimethylsulfide)gold(I)Tri(p-tolyl)phosphineChloroformDisplacement of labile dimethyl sulfide ligand. wikipedia.orgnih.gov
Chloro(triphenylphosphine)gold(I)Tri(p-tolyl)phosphineDichloromethaneLigand exchange reaction.
Chloro(triphenylphosphine)gold(I)Tri(p-tolyl)phosphine, AgOTfDichloromethaneSilver-assisted chloride abstraction to facilitate exchange.

Chloro[tri(p-tolyl)phosphine]gold(I) is a valuable and versatile precursor for the synthesis of a wide array of other gold(I) complexes. dv-expert.org Its utility stems from the reactivity of the gold-chloride bond, which allows for substitution with various other ligands. This complex serves as a starting material for:

Phosphine-gold(I) derivatives dv-expert.org

Gold(I) acetylide complexes dv-expert.org

Heterometallic gold(I)-rhenium(I) alkynyl complexes dv-expert.org

The steric and electronic properties imparted by the tri(p-tolyl)phosphine ligand influence the stability and reactivity of the resulting derivatives. The complex can undergo oxidative addition and further substitution reactions, which opens pathways to catalytically active species and novel materials. For instance, treatment with silver salts of weakly coordinating anions can generate highly reactive cationic gold(I) species used in catalysis. wikipedia.org

Analogues and Derivatized Gold(I) Phosphine Complexes

The synthetic methodologies applied to chloro[tri(p-tolyl)phosphine]gold(I) can be extended to a broad range of analogous triarylphosphine gold(I) halides and mixed-ligand complexes, allowing for the fine-tuning of steric and electronic properties.

The synthesis of related triarylphosphine gold(I) halides follows similar principles to that of the p-tolyl derivative. The choice of the triarylphosphine ligand is crucial as it dictates the properties of the final complex. Examples include complexes with ortho- and meta-tolylphosphines, as well as phosphines with different electronic substituents.

Chloro[tri(o-tolyl)phosphine]gold(I): This analogue can be synthesized, and its bulky nature, due to the ortho-methyl groups, significantly influences its coordination chemistry and catalytic activity. sigmaaldrich.com The synthesis of the tri(o-tolyl)phosphine ligand itself can be achieved via a Grignard reaction with 2-bromotoluene (B146081) or by reduction of the corresponding phosphine oxide. chemicalbook.com

Electronically Modified Analogues: A series of gold(I) and gold(III) complexes have been synthesized using tris(4-methoxyphenyl)phosphine (B1294419) and tris(2,6-dimethoxyphenyl)phosphine. rsc.org Similarly, the synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) has been reported, demonstrating the incorporation of electron-withdrawing groups onto the phosphine ligand. sigmaaldrich.com These modifications allow for systematic studies of ligand effects on the properties of the gold center.

CompoundKey Feature
Chloro[tri(o-tolyl)phosphine]gold(I)Increased steric bulk from ortho-methyl groups. sigmaaldrich.com
Chloro[tri(m-tolyl)phosphine]gold(I)Isomeric variant with different electronic and steric profile.
[AuX{P(C₆H₄-4-OMe)₃}] (X = Cl, Br, I)Electron-donating methoxy (B1213986) groups. rsc.org
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)Electron-withdrawing trifluoromethyl groups. sigmaaldrich.com

The lability of the ligands in gold(I) phosphine complexes facilitates the synthesis of mixed-ligand systems. These reactions often involve the sequential displacement of ligands or the reaction of a precursor with a multidentate ligand.

Ligand exchange is a common strategy, where a phosphine ligand in a homoleptic complex like [Au(PPh₃)₂]⁺ can be sequentially replaced by a different phosphine. nist.gov This allows for the formation of heteroleptic complexes such as [Au(PPh₃)(L)]⁺.

Furthermore, chloro[tri(p-tolyl)phosphine]gold(I) can serve as a precursor for creating mixed-ligand complexes by replacing the chloride ion. For example, reaction with thiolates or other anionic ligands can yield neutral mixed-ligand species. The synthesis of complexes with bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), leads to the formation of cationic complexes like [Au(dppe)₂]⁺ or bridged dinuclear structures, depending on the stoichiometry and reaction conditions. nih.gov The synthesis of novel gold(I) complexes with phosphinine ligands has also been reported, expanding the scope of accessible coordination geometries and electronic properties. rsc.org

Preparation of Gold-Phosphine Clusters and Nanoparticles

Chloro[tri(p-tolyl)phosphine]gold(I) serves as a critical precursor in the bottom-up synthesis of well-defined gold-phosphine clusters and gold nanoparticles. The tri(p-tolyl)phosphine ligand's specific steric and electronic characteristics play a determinative role in the size, stability, and composition of the resulting nanomaterials. The methodologies employed typically involve either the direct reduction of the gold(I) complex or its use in ligand exchange reactions on pre-existing clusters.

Gold-Phosphine Cluster Synthesis via Ligand Exchange

A significant method for preparing specific gold-phosphine clusters involves ligand exchange reactions where the tri(p-tolyl)phosphine (TPTP) ligand displaces other phosphine ligands, such as triphenylphosphine (PPh3), on a pre-formed gold cluster core. This process is driven by the relative binding affinities and steric profiles of the exchanging ligands.

Detailed Research Findings: Research utilizing electrospray ionization mass spectrometry (ESI-MS) has provided detailed insights into the dynamics of ligand exchange on phosphine-ligated gold clusters. rsc.org In studies comparing the exchange efficiency of tolyl-substituted phosphine ligands on Au₈(PPh₃)₇²⁺ clusters, tri(p-tolyl)phosphine was found to exchange efficiently. rsc.org This contrasts sharply with its isomer, tri(o-tolyl)phosphine (TOTP), which showed no significant exchange due to the prohibitive steric hindrance from the ortho-positioned methyl groups. rsc.org The tri(m-tolyl)phosphine (TMTP) ligand also exchanged efficiently, but incompletely, replacing only six of the seven PPh₃ ligands, whereas TPTP could achieve full exchange. rsc.org

Collision-induced dissociation studies further revealed that the TPTP and TMTP ligands are more strongly bonded to the Au₈²⁺ gold core than the original PPh₃ ligands. rsc.org These findings underscore the subtle interplay of steric and electronic factors in dictating cluster composition and stability. The para-position of the methyl group in TPTP provides enhanced electron-donating character compared to PPh₃, strengthening the Au-P bond, without introducing the prohibitive steric clash seen in the ortho-isomer. rsc.org

Table 1: Ligand Exchange Efficiency of Tolyl Phosphines on Au₈(PPh₃)₇²⁺ Clusters
LigandAbbreviationObserved Exchange with PPh₃Binding Strength Relative to PPh₃Controlling Factor
Tri(p-tolyl)phosphineTPTPEfficient, full exchange rsc.orgMore strongly bonded rsc.orgFavorable electronics and moderate sterics rsc.org
Tri(m-tolyl)phosphineTMTPEfficient, partial exchange (6 of 7 ligands) rsc.orgMore strongly bonded rsc.orgFavorable electronics, some steric influence rsc.org
Tri(o-tolyl)phosphineTOTPNo exchange observed rsc.orgN/A (no exchange)Significant steric hindrance rsc.org

Synthesis of Gold Nanoparticles

The reduction of chloro[tri(p-tolyl)phosphine]gold(I) and related phosphine-gold(I) precursors is a common and effective route for producing phosphine-stabilized gold nanoparticles (AuNPs). The final size of the nanoparticles is heavily influenced by the choice of reducing agent and the steric bulk of the phosphine ligand, which controls the growth and stabilization of the particles.

Detailed Research Findings: A facile, one-step method for synthesizing phosphine-stabilized AuNPs involves the use of a mild reducing agent, 9-borabicyclo[3.3.1]nonane (9-BBN), with a chloro(phosphine)gold(I) precursor in an organic solvent. researchgate.netnih.gov This approach allows for the production of small AuNPs with a narrow size distribution, typically in the range of 1.2–2.8 nm. researchgate.netnih.gov The versatility of this method allows for the use of various phosphine ligands, demonstrating that the ligand structure is a key parameter for tuning nanoparticle size. nih.gov

Studies on a series of chloro(phosphine)gold(I) precursors with varying steric hindrance have established a clear relationship between the ligand's size and the resulting AuNP core size. ucl.ac.uk Using a stronger reducing agent, sodium borohydride, it was shown that precursors with bulkier phosphine ligands yield smaller nanoparticles. The greater steric hindrance limits the rate of particle growth and provides a more effective stabilizing shell around the nascent nanoparticle core. ucl.ac.uk Although not tested directly against chloro[tri(p-tolyl)phosphine]gold(I), the trend observed with ligands of increasing bulk (trimethylphosphine < dimethylphenylphosphine (B1211355) < triphenylphosphine) strongly suggests that the even bulkier tri(p-tolyl)phosphine ligand would produce correspondingly smaller nanoparticles under similar reaction conditions.

Table 2: Correlation of Au(I)-Phosphine Precursor Steric Hindrance with Resulting AuNP Size
Gold(I) PrecursorPhosphine LigandRelative Steric HindranceAverage AuNP Diameter (nm) ucl.ac.uk
Chloro(trimethylphosphine)gold(I)TrimethylphosphineLow9.6
Chloro(dimethylphenylphosphine)gold(I)DimethylphenylphosphineMedium3.2
Chloro(triphenylphosphine)gold(I)TriphenylphosphineHigh2.0
Chloro[tri(p-tolyl)phosphine]gold(I)Tri(p-tolyl)phosphineVery High (Predicted)&lt; 2.0 (Predicted)

The synthesis typically involves dissolving the chloro[tri(p-tolyl)phosphine]gold(I) precursor in a suitable solvent, followed by the addition of a reducing agent. Besides 9-BBN and sodium borohydride, other reducing agents like borane (B79455) tert-butylamine (B42293) complex have also been successfully employed in the synthesis of phosphine-stabilized gold nanomaterials. rsc.orgresearchgate.net The resulting phosphine-stabilized nanoparticles are often used as precursors themselves for further functionalization through ligand exchange reactions. nih.gov

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Characterization of Chloro[tri(p-tolyl)phosphine]gold(I)

Spectroscopic methods are crucial for confirming the identity, purity, and electronic environment of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ³¹P-NMR)

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

¹H-NMR: In the proton NMR spectrum, the aromatic protons of the p-tolyl groups typically appear as a multiplet in the range of δ 7.2-7.8 ppm. The methyl (CH₃) protons on the tolyl rings are expected to produce a singlet at approximately δ 2.4 ppm. For comparison, the ¹H NMR spectrum of the free tri(o-tolyl)phosphine ligand shows signals for aromatic protons between δ 6.7 and 7.3 ppm and a methyl proton signal at δ 2.389 ppm. chemicalbook.com

³¹P-NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine (B1218219) complexes. Upon coordination to the gold(I) center, the ³¹P resonance of the tri(p-tolyl)phosphine ligand shifts downfield compared to the free ligand. For gold(I)-phosphine complexes, this signal is typically a sharp singlet. The chemical shift is sensitive to the electronic and steric properties of the ligands. rsc.orgresearchgate.net For instance, the related complex [(Ph₃P)Au(H₂O)₂]OTf shows a ³¹P NMR signal at δ = 28.20 ppm. rsc.org The specific chemical shift for Chloro[tri(p-tolyl)phosphine]gold(I) is influenced by the electron-donating nature of the p-methyl groups.

Table 1: Typical NMR Spectroscopic Data for Tolyl Phosphine Systems.
NucleusCompound TypeTypical Chemical Shift (δ, ppm)Reference
¹HAromatic Protons (p-tolyl)7.2 - 7.8 chemicalbook.com
¹HMethyl Protons (p-tolyl)~2.4 chemicalbook.com
³¹PGold(I) Phosphine Complexes28 - 35 rsc.org

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Collision-Induced Dissociation (CID))

Mass spectrometry is a powerful tool for determining the molecular weight and studying the stability and fragmentation of the complex.

ESI-MS: Electrospray ionization is a soft ionization technique that allows for the observation of the intact molecular ion or related species. For Chloro[tri(p-tolyl)phosphine]gold(I), with a molecular formula of C₂₁H₂₁AuClP, the expected exact mass is approximately 536.074 g/mol . cymitquimica.com ESI-MS studies have been used to investigate ligand exchange reactions on gold clusters, demonstrating that tri(p-tolyl)phosphine efficiently displaces other ligands like triphenylphosphine (B44618). nih.govresearchgate.net

Collision-Induced Dissociation (CID): CID experiments, where ions are fragmented by collision with an inert gas, provide insight into the compound's structure and bond strengths. nih.govnih.gov Studies on mixed-ligand gold clusters containing tri(p-tolyl)phosphine show that it is more strongly bonded to the gold core than triphenylphosphine. nih.gov Common fragmentation pathways for such complexes include the neutral loss of ligands. nih.gov

Vibrational Spectroscopy (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. In Chloro[tri(p-tolyl)phosphine]gold(I), key vibrational bands include those associated with the tri(p-tolyl)phosphine ligand and the gold-chlorine and gold-phosphorus bonds. The coordination of the phosphine to the gold center results in shifts of the P-C and C-H vibrations of the tolyl groups compared to the free ligand. The most significant bands are the low-frequency stretches corresponding to the Au-P and Au-Cl bonds, which confirm the formation of the complex. In related triphenylphosphine gold(I) complexes, the ν(Au-P) stretching vibration has been assigned in the range of 310-289 cm⁻¹. researchgate.net

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information on the electronic transitions within the complex. Gold(I) phosphine complexes typically exhibit absorption bands in the UV region. researchgate.netnih.gov These transitions can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand transitions. researchgate.net The electronic properties are influenced by both the phosphine and the halide ligands. In solution, some gold(I) complexes can exist in equilibrium between monomeric and dimeric or oligomeric forms, the latter being held together by aurophilic (Au···Au) interactions, which can give rise to new, lower-energy absorption bands. researchgate.net

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in the crystalline state is determined by X-ray diffraction.

Single Crystal X-ray Diffraction (e.g., Coordination Geometry Analysis, Bond Lengths, Torsion Angles)

While the specific crystal structure for Chloro[tri(p-tolyl)phosphine]gold(I) is not detailed in the provided results, extensive data from closely related structures provide excellent reference points for the expected structural parameters. For example, the Au-P and Au-Cl bond lengths in various chloro(triarylphosphine)gold(I) complexes are well-documented. researchgate.netnih.gov These values are influenced by the electronic and steric properties of the specific phosphine ligand. The electron-donating p-methyl groups in tri(p-tolyl)phosphine are expected to slightly strengthen the Au-P bond compared to the unsubstituted triphenylphosphine ligand.

Table 2: Comparison of Crystallographic Data for Analogous Chloro(phosphine)gold(I) Complexes.
CompoundAu-P Bond Length (Å)Au-Cl Bond Length (Å)P-Au-Cl Bond Angle (°)Reference
[AuCl(diphenyl(thiophen-2-yl)phosphine)]2.226(2)2.287(2)179.42(9) nih.gov
[AuCl(tris(perfluorophenyl)phosphine)] (Molecule 1)2.2060(9)2.2688(9)172.68(3) researchgate.net
[AuCl(tris(perfluorophenyl)phosphine)] (Molecule 2)2.2149(9)2.2706(9)176.54(3) researchgate.net

The analysis of torsion angles involving the tolyl rings would describe their orientation relative to the P-Au-Cl axis, providing insight into the steric crowding around the gold center.

Analysis of Intermolecular Interactions (e.g., C-H···π, Au···Cl contacts)

The solid-state structure of phosphine-gold(I) halides is often influenced by subtle intermolecular interactions that dictate the crystal packing. In related gold(I) complexes, such as the chloro[tris(perfluorophenyl)phosphine]gold(I) analogue, intermolecular Au···Cl contacts are observed, influencing the molecular arrangement in the crystal lattice. researchgate.net Similarly, in the crystal structure of the [tri(o-tolyl)phosphine]gold chloride dimer, association is noted through very long intermolecular Au···Cl contacts. rsc.org

Furthermore, Au···π interactions, where the gold center interacts with the electron-rich π-system of aromatic rings, are known to exist in the crystal structures of various gold(I) and gold(III) complexes. researchgate.net These non-covalent interactions, alongside weaker forces like C-H···π contacts between the tolyl groups and adjacent molecules, play a significant role in the supramolecular assembly of these compounds.

Characterization of Derived Gold Nanoparticles and Clusters

Chloro[tri(p-tolyl)phosphine]gold(I) is a valuable precursor for the synthesis of gold nanoparticles (AuNPs) and atomically precise gold clusters. The characterization of these nanomaterials is essential to understand their size, distribution, and structural properties, which in turn govern their function. A variety of advanced techniques are employed for this purpose.

Transmission Electron Microscopy (TEM) is a fundamental technique for the characterization of gold nanoparticles due to its high spatial resolution, which allows for direct visualization of the nanoparticles. azonano.com TEM analysis provides comprehensive information on the size, size distribution, and morphology of AuNPs derived from precursors like Chloro[tri(p-tolyl)phosphine]gold(I). azonano.com High-resolution TEM (HRTEM) can further reveal the crystalline structure and identify features such as twinning or defects in the nanoparticles' atomic lattice. researchgate.net For phosphine-stabilized AuNPs, TEM is crucial for confirming the particle size and observing their dispersion, ensuring the synthesis has produced nanoparticles of the desired dimensions. nih.gov

Table 1: Information Obtained from TEM Analysis of Gold Nanoparticles

ParameterDescriptionRelevance
Size Direct measurement of the nanoparticle diameter.Correlates to electronic and optical properties.
Morphology The shape of the nanoparticles (e.g., spherical, rod-like, cubic). azonano.comInfluences catalytic activity and plasmonic resonance.
Dispersion Assessment of whether nanoparticles are aggregated or well-separated.Key for stability and application performance.
Crystallinity Visualization of the atomic lattice and crystal defects. researchgate.netProvides insight into the particle's formation and structural integrity.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size and size distribution of nanoparticles suspended in a liquid. nih.gov For gold nanoparticles, which are excellent light scatterers, DLS is a powerful tool for monitoring their formation and stability in solution. nih.gov The technique is highly sensitive to the formation of aggregates; an increase in the average particle size as measured by DLS can indicate that the nanoparticles are assembling or agglomerating. rsc.org This is particularly useful for studying the stability of AuNPs derived from Chloro[tri(p-tolyl)phosphine]gold(I) under various conditions or during ligand exchange reactions. nih.govnih.gov

Table 2: DLS Measurement Parameters for Gold Nanoparticle Characterization

MeasurementPrincipleApplication
Hydrodynamic Diameter Measures the effective diameter of the nanoparticle, including any solvating or ligand shell. nih.govProvides primary data on nanoparticle size in solution.
Polydispersity Index (PDI) Indicates the breadth of the size distribution.A low PDI value signifies a monodisperse sample.
Aggregation Analysis Detects shifts to larger particle sizes over time or with added reagents. rsc.orgMonitors the stability of the nanoparticle colloid.

Synchrotron-based spectroscopy is an advanced characterization method that provides detailed information about the electronic and geometric properties of gold clusters. mdpi.comnih.gov The high intensity and tunability of synchrotron radiation enable techniques like X-ray Absorption Spectroscopy (XAS) to probe the local atomic environment of the gold atoms within the cluster. For phosphine-ligated gold clusters, these methods have been instrumental in revealing the significant effects of the gold-phosphorus (Au-P) interaction on the composition- and size-dependent properties of the clusters. nih.gov

Gold-197 Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of gold atoms. It provides data on the oxidation state and coordination geometry of gold in a complex. rsc.org For gold(I) complexes with tertiary phosphines, such as [AuCl(L)], the Mössbauer parameters—isomer shift (IS) and quadrupole splitting (QS)—are characteristic of the linear, two-coordinate geometry. rsc.org Studies on a range of [AuCl(L)] complexes show that these parameters are consistent with the expected electronic structure. The quadrupole splitting in these complexes is particularly indicative of the distorted electronic environment around the gold nucleus. rsc.org

Table 3: Representative ¹⁹⁷Au Mössbauer Data for Related Gold(I) Phosphine Complexes

CompoundIsomer Shift (IS) / mm s⁻¹Quadrupole Splitting (QS) / mm s⁻¹Reference
[AuCl(PPh₃)]+1.41+6.65 rsc.org
[AuCl(PMe₂Ph)]+1.89+7.02 rsc.org
[AuCl(PMePh₂)]+1.64+6.82 rsc.org
[AuCl(PEt₂Ph)]+1.69+7.03 rsc.org
Data are for related gold(I) phosphine chloride complexes and are illustrative of the typical values obtained for this class of compounds.

X-ray Absorption Spectroscopy (XAS) is a powerful synchrotron-based technique for determining the structural properties of materials that are difficult to crystallize, such as ultrasmall gold clusters. mdpi.com XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the electronic structure and oxidation state of the absorbing atom. For phosphine-ligated gold clusters, XANES results show a systematic increase in the absorption edge energy and white line intensity as the cluster size decreases. mdpi.com The EXAFS region provides quantitative information about the local atomic structure, including bond distances and coordination numbers. Analysis of the EXAFS region of phosphine-ligated clusters is sensitive to both the nuclearity (number of gold atoms) and the nature of the ligands. mdpi.com

Coordination Chemistry and Electronic Structure

Steric and Electronic Effects of the Tri(p-tolyl)phosphine Ligand

The tri(p-tolyl)phosphine ligand is a crucial component, defining the steric accessibility and electronic nature of the gold center. Its properties are subtly tuned by the presence of methyl groups on the phenyl rings.

The position of the methyl substituent on the tolyl rings of the phosphine (B1218219) ligand significantly impacts its steric bulk. The steric hindrance increases dramatically when the methyl group is moved from the para or meta position to the ortho position.

Tri(o-tolyl)phosphine: The methyl groups in the ortho position are located close to the phosphorus donor atom, creating substantial steric crowding around the metal center. This significant bulk can influence coordination numbers and reaction mechanisms. chemicalbook.comwikipedia.org For instance, the large steric profile of tri(o-tolyl)phosphine can lead to cyclometalation reactions. chemicalbook.comwikipedia.org

Tri(m-tolyl)phosphine & Tri(p-tolyl)phosphine: When the methyl groups are in the meta or para positions, they are further from the phosphorus atom and project away from the metal center. Consequently, their contribution to steric hindrance around the metal is much less pronounced. Studies comparing ligand exchange reactions on gold clusters have shown that tri(m-tolyl)phosphine and tri(p-tolyl)phosphine exchange efficiently, whereas the sterically demanding tri(o-tolyl)phosphine does not. The steric profile of tri(p-tolyl)phosphine is considered to be essentially the same as that of triphenylphosphine (B44618). iucr.org

The steric properties of phosphine ligands are commonly quantified using parameters like the Tolman cone angle (θ) and the percent buried volume (%Vbur). nih.govrsc.org

Tolman Cone Angle (θ): This parameter measures the solid angle formed at the metal center that encompasses the van der Waals radii of the ligand's atoms. wikipedia.org It provides a useful measure of the steric space occupied by a ligand. wikipedia.org Tri(o-tolyl)phosphine has a very wide cone angle of 194°, indicative of its large steric bulk. chemicalbook.comwikipedia.org In contrast, the cone angle for tri(p-tolyl)phosphine is much smaller and comparable to that of triphenylphosphine (145°).

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. nih.gov It offers a complementary perspective to the cone angle, particularly for complex or asymmetric ligands. nih.govrsc.org Ligands with high buried volumes are considered sterically demanding. nih.gov

Phosphine LigandTolman Cone Angle (θ)
Tri(o-tolyl)phosphine194° chemicalbook.comwikipedia.org
Triphenylphosphine145°
Tri(p-tolyl)phosphine~145° iucr.org

The electronic properties of the tri(p-tolyl)phosphine ligand are quantified by the Tolman Electronic Parameter (TEP). The TEP is derived from the A1 C-O vibrational stretching frequency (ν(CO)) in a reference nickel complex, [LNi(CO)3]. wikipedia.org A lower ν(CO) value indicates stronger electron-donating ability of the phosphine ligand, as the increased electron density on the metal leads to greater π-backbonding into the CO anti-bonding orbitals, weakening the C-O bond. wikipedia.org

The para-methyl groups on the tolyl rings of tri(p-tolyl)phosphine are electron-releasing. This inductive effect increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to the unsubstituted triphenylphosphine. This enhanced electron-donating ability strengthens the gold-phosphorus bond.

Phosphine Ligand (L)TEP (ν(CO) in cm⁻¹)Relative Electron-Donating Ability
P(t-Bu)₃2056.1 wikipedia.orgVery Strong
PMe₃2064.1 wikipedia.orgStrong
Tri(p-tolyl)phosphine2066.7Intermediate-Strong
PPh₃2068.9 wikipedia.orgIntermediate
P(OPh)₃2085.3Weak

Metal-Ligand Bonding Characteristics

The stability and reactivity of Chloro[tri(p-tolyl)phosphine]gold(I) are directly related to the nature of its covalent bonds to the phosphine and chloride ligands.

X-ray crystallography studies provide precise measurements of the bond lengths and angles within the complex. The crystal structure of Chloro[tri(p-tolyl)phosphine]gold(I) reveals two independent molecules in the asymmetric unit, each with a nearly linear P—Au—Cl arrangement. iucr.org The Au—P bond lengths are approximately 2.201–2.208 Å, and the Au—Cl bond lengths are around 2.255–2.256 Å. iucr.org

These values can be compared to the analogous triphenylphosphine complex, [AuCl(PPh3)], which has a slightly longer Au—P bond (2.235 Å) and Au—Cl bond (2.279 Å). iucr.org The shorter Au—P bond in the tri(p-tolyl)phosphine complex is consistent with its enhanced electron-donating ability compared to triphenylphosphine, which leads to a stronger interaction with the gold(I) center.

CompoundAu—P Bond Length (Å)Au—Cl Bond Length (Å)P—Au—Cl Angle (°)Reference
[AuCl(P(p-tolyl)₃)] (Molecule 1)2.201 (3)2.255 (3)178.1 (1) iucr.org
[AuCl(P(p-tolyl)₃)] (Molecule 2)2.208 (3)2.256 (3)179.6 (1) iucr.org
[AuCl(PPh₃)]2.235 (3)2.279 (3)179.1 (1) iucr.org

In linear gold(I) complexes, the trans influence describes the effect of one ligand on the bond to the ligand opposite it. This effect is primarily transmitted through the σ-bonding framework. A ligand with a strong σ-donor character will have a strong trans influence, weakening the bond of the ligand trans to it.

In the case of [AuCl(P(p-tolyl)3)], the strong σ-donating tri(p-tolyl)phosphine ligand exerts a significant trans influence on the Au-Cl bond. This is a competition between the two ligands for the electron density of the gold center. The phosphine's ability to donate electron density to the gold s-orbital reduces the metal's ability to accept electron density from the chloride ligand, thereby lengthening and weakening the Au-Cl bond relative to a hypothetical complex with a less influential ligand. This electronic push from the phosphine is a key feature of the bonding in two-coordinate gold(I) complexes.

Aurophilic Interactions and Supramolecular Phenomena

The supramolecular chemistry of Chloro[tri(p-tolyl)phosphine]gold(I) and related gold(I) complexes is dominated by aurophilic interactions. These are weak, attractive forces between two or more gold atoms that are crucial in determining the solid-state architecture of these compounds.

Nature and Detection of Au···Au Contacts

Aurophilic interactions (Au···Au) are closed-shell attractions between gold(I) centers. Their origin is attributed to a combination of dispersion forces and relativistic effects, which cause a contraction of the gold 6s orbital and an expansion of the 5d orbitals, enhancing intermolecular connectivity. researchgate.net These interactions are energetically significant, with estimated energies in the range of 6-11 kcal/mol, comparable to the strength of a conventional hydrogen bond. mdpi.com

The primary method for the definitive identification and characterization of aurophilic contacts is single-crystal X-ray diffraction. This technique allows for the precise measurement of the distance between gold atoms. An Au···Au distance shorter than the sum of the van der Waals radii of two gold atoms (~3.6 Å) is considered evidence of an aurophilic interaction. For instance, in related dinuclear gold(I) phosphine complexes, strong intramolecular aurophilic interactions have been observed with Au···Au distances as short as 2.9720(4) Å. nih.gov In other cases, intermolecular Au(I)···Au(I) contacts have been measured at distances like 3.1664(10) Å. researchgate.net

Beyond experimental detection, computational methods are vital for understanding the nature of these bonds. mdpi.com Techniques such as Density Functional Theory (DFT) are employed to calculate the interaction energies. mdpi.com Further analysis using Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) plots help to visualize and quantify the nature of the bonding. mdpi.com

Method of Detection Information Obtained Example from Related Gold(I) Complexes
Single-Crystal X-ray DiffractionPrecise Au···Au bond distances and geometric arrangement.Intramolecular Au···Au distance of 2.9720(4) Å. nih.gov
Computational Chemistry (DFT)Estimation of interaction energies.Aurophilic interaction energy estimated at 6.3 kcal/mol. mdpi.com
QTAIM, ELF, NCI AnalysisCharacterization and visualization of non-covalent interactions.Used to study the nature of aurophilic contacts. mdpi.com
Spectroscopic Methods (NMR)Can provide solution-state evidence of interactions, though less direct than X-ray diffraction for Au···Au contacts.Variable temperature 1H NMR used to study related Au···H interactions. nih.gov

Impact on Molecular and Supramolecular Architecture

Aurophilic interactions are a powerful tool in crystal engineering, profoundly influencing the self-assembly and final solid-state structure of gold(I) complexes. mdpi.com These attractive forces can dictate the formation of specific, well-defined supramolecular architectures, such as dimers, trimers, and more complex assemblies. mdpi.comacs.org

For many gold(I) phosphine halides, the fundamental structural motif is a dimer formed through a pair of aurophilic interactions. The interplay between the steric and electronic properties of the phosphine ligand and the nature of the halide ion can fine-tune these interactions. For Chloro[tri(p-tolyl)phosphine]gold(I), the bulky tri(p-tolyl)phosphine ligand plays a significant role in modulating the strength and geometry of the Au···Au contacts. Even subtle modifications to the phosphine ligand can lead to dramatic changes in the supramolecular structure. For example, studies on related gold clusters have shown that changing from triphenylphosphine to tri(p-tolyl)phosphine can alter the core geometry of the cluster. nih.gov

The linear P-Au-Cl geometry typical of gold(I) complexes is predisposed to side-on aurophilic contacts, which encourages the formation of these larger structures. researchgate.net The result is often a "ladder" or "staircase" arrangement in the crystal lattice, where individual molecules are linked into pairs or chains. The presence or absence of these interactions can determine whether a complex crystallizes as a monomer or a dimer. researchgate.net

Structural Level Influence of Aurophilic Interactions Resulting Architecture
MolecularPromotes close contact between individual gold(I) centers.Tendency to deviate from isolated monomeric units.
Supramolecular (Dimer)Acts as the primary driving force for dimerization.Formation of stable [L-Au-X]₂ dimers. researchgate.net
Supramolecular (Crystal Packing)Directs the overall packing of molecules in the crystal lattice.Leads to ordered structures like ladders or sheets.

Formation of Polymeric and Aggregated Structures

The influence of aurophilic interactions extends beyond the formation of simple dimers, often leading to the creation of extended polymeric chains or higher-order aggregates in the solid state. mdpi.comresearchgate.net This aggregation is a consequence of the continued self-assembly of monomeric or dimeric units.

In some gold(I) phosphine systems, the aurophilic interactions are directional and repeating, resulting in one-dimensional polymeric chains. These chains can be linear, zigzag, or helical, depending on the specific ligands and crystal packing forces. While Chloro[tri(p-tolyl)phosphine]gold(I) itself typically forms discrete dimers, related cationic gold(I) complexes have shown a propensity to assemble into higher-order emissive aggregates through these attractive Au···Au interactions. mdpi.com

Furthermore, other non-covalent forces, such as π-π stacking between the tolyl rings of the phosphine ligands or even weaker Au···Cl intermolecular contacts, can work in concert with aurophilic bonding to stabilize more complex three-dimensional networks. researchgate.net In some specialized cases, gold(I) phosphine complexes can form large, discrete, closed polyhedral clusters or cyclic trinuclear structures, where aurophilic interactions are key to maintaining the integrity of the inorganic framework. acs.orgacs.org The formation of these aggregated structures can have a significant impact on the material's properties, particularly its photoluminescence, where aggregation can lead to new emission bands. acs.org

Reactivity and Catalytic Applications

Homogeneous Catalysis with Chloro[tri(p-tolyl)phosphine]gold(I) and Related Complexes

Chloro[tri(p-tolyl)phosphine]gold(I) and its related phosphine-gold(I) complexes are highly effective and versatile catalysts in homogeneous catalysis, particularly for reactions involving the electrophilic activation of unsaturated carbon-carbon bonds. nih.gov The stability and reactivity of these catalysts can be finely tuned by modifying the steric and electronic properties of the phosphine (B1218219) ligand, making them invaluable tools in modern organic synthesis. nih.gov The linear coordination geometry typical of gold(I) complexes, combined with the electronic characteristics imparted by the tri(p-tolyl)phosphine ligand, offers unique opportunities for designing complex molecular architectures. Most reactions are initiated by the abstraction of the chloride ligand, often using a silver salt, to generate a more reactive cationic gold(I) species, [LAu]⁺, which is the active catalyst. rsc.orgnih.gov

Gold(I) complexes are recognized as the most effective catalysts for the electrophilic activation of alkynes under mild, homogeneous conditions. nih.gov The catalytic process is initiated by the coordination of the cationic gold(I) center to the alkyne's π-system, forming an η²-alkyne complex. nih.gov This interaction, often described as π-acidic, renders the alkyne highly susceptible to nucleophilic attack. nih.gov

The general mechanism involves the nucleophilic attack on the gold-activated alkyne, which typically proceeds in a trans fashion, leading to the formation of a vinyl-gold(I) intermediate. nih.gov This intermediate then undergoes protodeauration to release the final product and regenerate the active cationic gold(I) catalyst, completing the catalytic cycle. nih.govmdpi.com This mode of activation is fundamental to a wide array of synthetic transformations, including hydrofunctionalization and cycloisomerization reactions. nih.gov The effectiveness of gold(I) complexes in activating alkynes, even in the presence of other functional groups like alcohols or water, is attributed to relativistic effects that confer high π-acidity and low oxophilicity. nih.govacs.org

Alkyne hydroarylation, the addition of an arene C-H bond across a carbon-carbon triple bond, is a powerful method for forming C(sp²)-C(sp²) bonds. Chloro[tri(p-tolyl)phosphine]gold(I), upon activation, demonstrates exceptional performance in catalyzing these reactions. In ionic liquid-mediated hydroarylations, the tri(p-tolyl)phosphine gold complex can achieve yields greater than 90%. This high efficiency is attributed to an optimal balance of the ligand's electron-donating properties and its steric accessibility.

Mechanistic studies suggest that the reaction proceeds via the general alkyne activation pathway. mdpi.com The cationic gold catalyst activates the alkyne, followed by the nucleophilic attack of the arene. mdpi.comacs.org The stability of the catalytically active species and the reaction rate are influenced by several factors, including the electron-donating power of the phosphine ligand and the nature of the counteranion present in the reaction medium. mdpi.com Less electron-donating ligands can render the gold center more electrophilic, potentially accelerating the nucleophilic attack, which is often the rate-determining step. mdpi.com

The ability of gold(I) catalysts to activate alkynes intramolecularly allows for the development of elegant tandem or cascade reactions, where an initial cycloisomerization is followed by a nucleophilic addition. acs.org These processes enable the rapid construction of complex molecular scaffolds from relatively simple starting materials.

A notable example is the synthesis of dihydropyridones from homopropargylic carboxamides. acs.org In this sequence, a gold(I) catalyst promotes the intramolecular addition of the amide carbonyl onto the activated alkyne. The resulting oxazine (B8389632) intermediate, still complexed to gold, is then activated for a subsequent intermolecular nucleophilic attack by an alcohol. acs.org This is followed by a Petasis-Ferrier type rearrangement to yield the final product. acs.org Similarly, gold(I) catalysts have been employed in tandem cycloisomerization/arylation reactions of 1,6-enynes, where the choice of phosphine ligand was found to be crucial for enhancing reaction selectivity. nih.govacs.orgnih.gov Another application involves a 5-endo-dig oxa-cyclization of an alkynyl alcohol, followed by the stereocontrolled addition of an indole (B1671886) to the intermediate, yielding functionalized 3(2H)-furanones. acs.org

The catalytic behavior of gold(I) complexes is profoundly influenced by the steric and electronic properties of the ancillary ligand, such as tri(p-tolyl)phosphine. nih.govrsc.org These parameters can be systematically varied to optimize reactivity and control selectivity in various transformations.

Electronic Effects: The electron-donating or electron-withdrawing nature of the phosphine ligand directly modulates the Lewis acidity of the gold(I) center. mdpi.comu-tokyo.ac.jp More electron-withdrawing phosphines increase the electrophilicity of the cationic [LAu]⁺ species, which can lead to higher catalytic activity, particularly in reactions where nucleophilic attack on the activated alkyne is the rate-limiting step. u-tokyo.ac.jpbeilstein-journals.org However, this increased reactivity often comes at the cost of reduced catalyst stability. u-tokyo.ac.jp Conversely, more electron-donating phosphines can lead to more stable catalysts but may exhibit lower activity. beilstein-journals.org For instance, in the hydration of alkynes, phosphites, which are more electron-poor than phosphines, lead to more active but less stable catalysts. u-tokyo.ac.jp

Steric Effects: The steric bulk of the phosphine ligand, often quantified by the Tolman cone angle, plays a critical role in controlling selectivity and catalyst stability. nih.govnih.gov In the cycloisomerization of enynes, the product distribution can be governed by the steric influence of the ligand on the fate of a common intermediate. nih.gov Studies comparing different tri(tolyl)phosphine isomers have shown that steric hindrance can dictate ligand exchange efficiency and cluster stability. rsc.orgnih.govresearchgate.net For example, tri(p-tolyl)phosphine (TPTP) and tri(m-tolyl)phosphine (TMTP) efficiently exchange with triphenylphosphine (B44618) (PPh₃) on gold clusters, whereas the bulkier tri(o-tolyl)phosphine (TOTP) does not, due to unfavorable steric interactions between the ortho-methyl group and the gold core. rsc.orgresearchgate.netrsc.org This demonstrates how subtle changes in ligand structure can have a significant impact on the catalyst's properties. nih.gov

Quantitative studies have sought to correlate these ligand parameters with catalytic outcomes. For example, in certain cycloisomerization reactions, product ratios were found to be influenced by both steric and electronic properties, which could be represented by the Au-Cl bond distance in the precatalyst. nih.govnih.gov In other cases, selectivity was governed primarily by a steric parameter. nih.govacs.orgnih.gov

Ligand TypeKey ParameterEffect on CatalysisExample ReactionReference
Electron-Withdrawing Phosphines (e.g., (4-F-C₆H₄)₃P)Electronic (Low pKa)Increases Lewis acidity of Au(I), leading to higher reaction rates but lower catalyst stability.Alkyne Alkoxylation u-tokyo.ac.jp
Electron-Donating Phosphines (e.g., PCy₃)Electronic (High pKa)Decreases Lewis acidity of Au(I), leading to more stable catalysts but potentially slower reactions.Ligand Exchange Studies nih.gov
Bulky Phosphines (e.g., Tri(o-tolyl)phosphine)Steric (Large Cone Angle)Hinders substrate approach and can prevent certain reactions, such as ligand exchange, due to steric clashes.Ligand Exchange on Au₈ Clusters rsc.orgresearchgate.netrsc.org
Buchwald-type LigandsSteric/ElectronicCan enhance selectivity in cycloisomerization reactions through specific steric interactions.Cycloisomerization/Arylation of 1,6-enynes nih.govacs.orgnih.gov
Tri(p-tolyl)phosphineBalanced Steric/ElectronicProvides an optimal balance for high yields in certain reactions. More strongly bonded to gold cores than PPh₃.Alkyne Hydroarylation rsc.org

Mechanistic Investigations of Gold(I)-Catalyzed Reactions

The general catalytic cycle for the hydrofunctionalization of alkynes catalyzed by phosphine-gold(I) complexes like Chloro[tri(p-tolyl)phosphine]gold(I) is well-established. mdpi.commdpi.com The cycle typically involves the following key steps:

Catalyst Activation: The stable, neutral precatalyst, [LAuCl] (where L is a phosphine ligand like tri(p-tolyl)phosphine), is activated by abstraction of the chloride anion. This is commonly achieved using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgOTf), which precipitates AgCl and generates the highly electrophilic, coordinatively unsaturated cationic species [LAu]⁺. nih.gov

Alkyne Coordination: The alkyne substrate coordinates to the cationic gold(I) center, forming a gold-π-alkyne complex. This coordination activates the alkyne towards nucleophilic attack by lowering the energy of the alkyne's LUMO. mdpi.comu-tokyo.ac.jp This step is in competition with the coordination of other Lewis bases in the medium, such as the counteranion or the solvent. mdpi.com

Nucleophilic Attack: A nucleophile (e.g., an arene, alcohol, or intramolecular group) attacks the activated alkyne. This attack typically occurs from the face opposite the gold atom (anti-attack), leading to a vinyl-gold(I) intermediate. nih.govmdpi.com The properties of the counteranion, such as its basicity and coordinating ability, can play a significant role in this step by influencing the nucleophile's reactivity. mdpi.commdpi.com

Protodeauration/Product Release: The vinyl-gold(I) intermediate undergoes protodeauration (also called protodemetalation), where a proton source cleaves the carbon-gold bond. This step releases the final functionalized alkene product and regenerates the active [LAu]⁺ catalyst, allowing it to re-enter the catalytic cycle. mdpi.commdpi.com The counteranion can also assist in this final proton transfer step. mdpi.com

This fundamental cycle serves as the basis for a wide variety of gold-catalyzed transformations, with specific intermediates and transition states varying depending on the substrate and nucleophile involved.

Identification of Catalytically Active Species

Chloro[tri(p-tolyl)phosphine]gold(I) is a stable, solid compound that serves as a precursor to the catalytically active species. In its initial state, the gold(I) center is coordinatively saturated and not catalytically active. Activation is typically achieved through the abstraction of the chloride ligand. This process generates a highly reactive, cationic gold(I) complex, [(p-tolyl)3PAu]+.

This transformation is generally accomplished by reacting the precursor with a silver salt of a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (B81430) (AgBF₄). The silver cation precipitates with the chloride as insoluble silver chloride (AgCl), leaving the cationic phosphine-gold(I) species in solution. This electrophilic gold species is the key player in catalytic cycles, capable of activating unsaturated C-C bonds like those in alkynes and allenes. nih.gov

The general mechanism for the activation can be summarized as follows: (p-tolyl)3PAuCl + AgX → [(p-tolyl)3PAu]+[X]− + AgCl(s) (where X = SbF₆, BF₄, etc.)

The nature of the phosphine ligand, in this case, tri(p-tolyl)phosphine, plays a crucial role in modulating the reactivity of the cationic gold center. The electronic and steric properties of the ligand influence the stability and electrophilicity of the [L-Au]+ cation, which in turn affects the efficiency and selectivity of the catalytic transformation. nih.gov

Computational Studies of Reaction Mechanisms (e.g., Transition States, Energetics)

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of gold-catalyzed reactions. nih.govfrontiersin.org Computational studies provide detailed insights into reaction pathways, the structures of transition states, and the energetics of intermediate steps that are often difficult to probe experimentally. acs.orgrsc.org

For reactions initiated by phosphine-gold(I) catalysts, DFT calculations have been instrumental in mapping out the catalytic cycles. A common theme in many gold-catalyzed transformations, such as the cycloisomerization of enynes, is the initial coordination of the gold catalyst to the alkyne (π-activation). nih.govacs.org This step makes the alkyne more susceptible to nucleophilic attack. DFT studies help to rationalize the regioselectivity of this attack by comparing the activation barriers of different possible pathways. rsc.org

Key findings from computational studies on related phosphine-gold(I) systems include:

Identification of Intermediates: Calculations have helped identify key intermediates, such as gold-stabilized carbocations or gold carbenes, which are formed after the initial nucleophilic attack. nih.govrsc.org The relative stability of these intermediates often dictates the reaction outcome.

Transition State Analysis: By locating and analyzing the transition state structures, researchers can understand the factors controlling the selectivity of a reaction. For instance, in divergent pathways, the difference in the free energy of activation (ΔG‡) between two competing transition states determines the product ratio. nih.gov

Ligand Effects: DFT models can quantify the steric and electronic effects of the phosphine ligand. For example, calculations have shown how the electronic properties of the phosphine ligand can alter the Au-C bond in gold-carbene intermediates, thereby influencing the propensity for subsequent steps like 1,2-hydride shifts. nih.gov

Gold(I)/Gold(III) Cycles: While many gold-catalyzed reactions proceed via a Gold(I)-only cycle, some involve oxidative addition to form a Gold(III) intermediate. DFT studies have been crucial in investigating these more complex Gold(I)/Gold(III) redox cycles, although they have also highlighted significant challenges, showing that calculated energy barriers can be highly sensitive to the specific functional used. nih.gov

The table below summarizes representative energy barriers for key steps in gold-catalyzed reactions as determined by DFT calculations on model systems.

Reaction StepSystem/Reaction TypeCalculated Activation Energy (kcal/mol)Computational Method
CO reaction with atomic O on Au stepsCO Oxidation~5.8DFT
CO reaction with molecular O₂ on Au stepsCO Oxidation~10.6DFT
Oxidative Addition of MeI to [Ph₃PAuMe]Cross-CouplingHigh/Kinetically SluggishDFT (various functionals)
Cyclopropene Ring-OpeningCyclopropene RearrangementVaries with substituentsDFT

Application as Precursors for Heterogeneous Catalysts

Synthesis of Supported Gold Nanoparticles from Molecular Precursors

Chloro[tri(p-tolyl)phosphine]gold(I) and its analogues are valuable molecular precursors for the synthesis of supported gold nanoparticles (AuNPs), which are highly active heterogeneous catalysts for various reactions, most notably CO oxidation. researchgate.netcapes.gov.br The use of a well-defined molecular precursor allows for greater control over the size, dispersion, and composition of the final nanoparticles compared to traditional precursors like chloroauric acid (HAuCl₄). mdpi.com

A common strategy involves the impregnation or deposition of the phosphine-gold complex onto a high-surface-area support material, followed by a reduction or calcination step to decompose the precursor and form metallic gold nanoparticles.

Example Synthesis Methods:

Wet Impregnation: A solution of the gold-phosphine complex is used to impregnate a support material (e.g., SiO₂, TiO₂, Al₂O₃). Subsequent calcination at elevated temperatures (e.g., 300 °C) removes the organic phosphine ligands and reduces Au(I) to Au(0), leading to the formation of nanoparticles on the support surface. tandfonline.com For example, a related cluster, Au₉(Ph₂P(p-tol))₈₃, was deposited onto SiO₂ spheres via wet impregnation and calcined to produce ~50 nm gold particles. tandfonline.com

Deposition-Precipitation (DP): This method involves precipitating a gold precursor onto a support suspended in solution. While more common with inorganic salts, organometallic precursors can also be used, offering advantages such as avoiding halide contamination which can poison the catalyst. mdpi.comtandfonline.com

Colloidal Synthesis and Immobilization: Phosphine-stabilized AuNPs can be synthesized first in solution using a mild reducing agent like 9-borabicyclo[3.3.1]nonane (9-BBN) with a chloro(phosphine)gold(I) precursor. acs.orgnih.gov These pre-formed, size-controlled nanoparticles can then be immobilized onto a support material. This two-step approach offers excellent control over the nanoparticle size. mdpi.com

The choice of synthesis method and precursor significantly impacts the properties of the resulting supported catalyst. Using phosphine-gold precursors can lead to smaller, more uniform nanoparticles due to better control over the nucleation and growth processes. acs.org

Relationship between Cluster Size, Support Material, and Catalytic Performance

The catalytic performance of supported gold nanoparticles is not an intrinsic property of gold itself but is profoundly influenced by a combination of factors, primarily the size of the gold clusters and the nature of the support material. mdpi.comacs.orgacs.org

Effect of Nanoparticle Size: It is widely established that the catalytic activity of gold is highly size-dependent. For many reactions, including CO oxidation, maximum activity is observed for nanoparticles in the 2-5 nm range. acs.org As the particle size decreases, the ratio of low-coordination surface atoms (at corners and edges) increases. These sites are considered to be the primary active sites for the adsorption and activation of reactants. acs.org For particles larger than ~10 nm, the catalytic activity often drops dramatically.

Effect of Support Material: The support is not merely an inert scaffold but plays an active role in the catalytic process. acs.orgmdpi.com Key aspects of the support's influence include:

Anchoring and Stabilization: The support stabilizes the small gold nanoparticles, preventing their agglomeration into larger, less active particles, which is a common deactivation pathway. acs.org

Metal-Support Interactions: Strong interactions at the gold-support interface are crucial. For reducible oxide supports like titania (TiO₂) and ceria (CeO₂), the interface perimeter is often considered the locus of catalytic activity. mdpi.com The support can participate in the reaction, for example, by providing oxygen atoms in oxidation reactions (Mars-van Krevelen mechanism). researchgate.net

Electronic Effects: The support can modify the electronic properties of the gold nanoparticles through charge transfer. mdpi.com For instance, electron transfer from an n-type semiconductor support like TiO₂ to the gold particle can influence its ability to adsorb and activate molecules like O₂. nih.gov

The table below illustrates the interplay between support material, gold particle size, and catalytic activity for the CO oxidation reaction, a benchmark for gold catalysis.

Catalyst System (Precursor Type)Au Particle Size (nm)Support MaterialKey Finding/Performance
Au/TiO₂ (Conventional)~2.6TiO₂ (Anatase)High activity and stability for CO PROX reaction. mdpi.com
Au/SiO₂ (Au-phosphine cluster)~50SiO₂Demonstrates use of organometallic precursor but results in large particles. tandfonline.com
Au/Fe₂O₃ (Co-precipitation)3-5Fe₂O₃High activity for low-temperature CO oxidation. acs.org
Au/Al₂O₃ (Deposition-Precipitation)VariableAl₂O₃ (Gamma)Activity is highly dependent on preparation pH and final particle size. acs.org
Au/CeO₂ (Various)< 5CeO₂Support actively participates via redox properties, enhancing activity. researchgate.net

Biological Activity and Biomedical Prospects

Anticancer Potential and Cytotoxic Mechanisms

Research has highlighted the promising anticancer capabilities of Chloro[tri(p-tolyl)phosphine]gold(I) and related gold(I) phosphine (B1218219) complexes. The cytotoxic effects of these compounds are attributed to a multi-faceted mechanism of action that disrupts fundamental cellular processes.

Induction of Apoptosis and Cell Death Pathways

Studies suggest that Chloro[tri(p-tolyl)phosphine]gold(I) can induce programmed cell death, or apoptosis, in various cancer cell lines. This process is a key target for anticancer therapies as it leads to the controlled elimination of malignant cells. The induction of apoptosis by gold(I) phosphine complexes is often mediated through the mitochondrial pathway. researchgate.net Evidence for apoptosis induction includes the accumulation of cells in the sub-G1 phase of the cell cycle, DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. rsc.org For instance, a related compound, Chloro(triphenylphosphine)gold(I), has been shown to cause cell cycle arrest and induce apoptosis in human breast adenocarcinoma cells (MCF-7). nih.gov

Effects on Mitochondrial Function

Mitochondria, the powerhouses of the cell, play a critical role in the regulation of apoptosis and are a primary target for many gold-based anticancer agents. researchgate.net Chloro[tri(p-tolyl)phosphine]gold(I) and similar compounds exert their cytotoxic effects by disrupting mitochondrial function. This includes causing mitochondrial swelling and increasing the permeability of the inner mitochondrial membrane. nih.gov A key effect is the dissipation, or collapse, of the mitochondrial membrane potential. nih.gov This depolarization is a critical event that can trigger the release of pro-apoptotic factors from the mitochondria, ultimately leading to cell death. researchgate.net The gold(I) drug Auranofin, in the presence of calcium ions, is a potent inducer of the mitochondrial membrane permeability transition, an event linked to its inhibition of mitochondrial thioredoxin reductase. nih.gov

Interaction with Cellular Biomolecules

The biological activity of Chloro[tri(p-tolyl)phosphine]gold(I) is also linked to its ability to interact with crucial cellular biomolecules.

Thioredoxin Reductase (TrxR): A primary target of gold(I) phosphine complexes is the seleno-cysteine containing enzyme thioredoxin reductase (TrxR). nih.govnih.gov TrxR is a key component of the thioredoxin system, which is vital for maintaining cellular redox balance and is often overexpressed in cancer cells. nih.gov By inhibiting TrxR, these gold compounds can disrupt this balance, leading to increased oxidative stress and subsequent apoptosis. rsc.orgnih.gov The inhibition of TrxR by Auranofin, a related gold(I) complex, has been extensively studied and is considered a major contributor to its anticancer effects. nih.gov

DNA: Chloro[tri(p-tolyl)phosphine]gold(I) has demonstrated the ability to bind to DNA, which can affect its structural integrity and function. While the interaction with DNA is a known mechanism for some anticancer drugs like cisplatin (B142131), the primary mode of action for many gold(I) phosphine complexes is thought to be independent of direct DNA damage. nih.gov For example, studies on Chloro(triphenylphosphine)gold(I) have investigated its binding affinity towards calf thymus (CT) DNA. nih.gov

Glutathione (GSH): Glutathione is a crucial intracellular antioxidant that can play a role in drug resistance by deactivating certain chemotherapeutic agents, such as cisplatin. nih.gov The interaction of gold(I) phosphine complexes with GSH has been a subject of investigation to understand potential resistance mechanisms. nih.gov

Comparative Efficacy and Selectivity against Cancer Cell Lines

The cytotoxic potency of Chloro[tri(p-tolyl)phosphine]gold(I) and its analogs has been compared to established anticancer drugs like cisplatin and auranofin. In some studies, gold(I) phosphine complexes have exhibited stronger cytotoxic activity against certain cancer cell lines than cisplatin. researchgate.netnih.gov For example, Chloro(triphenylphosphine)gold(I) was found to be more active against human breast adenocarcinoma cells (MCF-7) than cisplatin. nih.gov Furthermore, some gold(I) complexes have shown the ability to overcome cisplatin resistance in cancer cells. researchgate.net When compared to auranofin, another gold(I) drug, related compounds like Chloro(triethylphosphine)gold(I) have shown very similar biological and pharmacological properties, including potent antiproliferative effects. nih.gov

Broader Biological Effects

Beyond its anticancer potential, Chloro[tri(p-tolyl)phosphine]gold(I) has also been investigated for other biological activities.

Antimicrobial Activity

Preliminary studies have indicated that Chloro[tri(p-tolyl)phosphine]gold(I) possesses antimicrobial properties. It has shown moderate antibacterial activity against Staphylococcus aureus. The antimicrobial potential of gold(I) complexes is a growing area of research, with compounds like auranofin demonstrating potent activity against a range of bacteria. nih.gov The antimicrobial action of these compounds is often more effective against Gram-positive bacteria. nih.gov

Antiviral Activity

Gold(I) phosphine complexes, a class of compounds that includes Chloro[tri(p-tolyl)phosphine]gold(I), have emerged as subjects of interest for their antiviral capabilities. Research into related gold(I) compounds, such as chlorotriphenylphosphine gold(I) and chlorotrimethylphosphine gold(I), has demonstrated notable antiviral effects. mdpi.com For instance, these complexes have been shown to inhibit the replication of certain enterobacteria phages. mdpi.com The proposed mechanism for this activity suggests that the gold complexes may interfere with the viral dsDNA and RNA, thereby hindering replication. mdpi.com While direct studies on Chloro[tri(p-tolyl)phosphine]gold(I) are part of this broader promising field, the well-documented activity of its analogues underscores its potential. The development of gold-based drugs like Auranofin, initially for arthritis, has paved the way for exploring their roles as antiviral agents, among other therapeutic applications. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of gold(I) complexes is a cornerstone of their therapeutic history, most famously with the use of Auranofin for rheumatoid arthritis. nih.govnih.gov This class of compounds, including Chloro[tri(p-tolyl)phosphine]gold(I), exerts its effects by targeting key molecules in the inflammatory process. nih.gov A primary mechanism of action is the inhibition of enzymes like thioredoxin reductase (TrxR), which are crucial in regulating the body's redox balance and are involved in inflammatory responses. mdpi.comnih.gov By inhibiting such enzymes, these gold complexes can modulate cellular redox homeostasis and reduce inflammation. nih.govnih.gov Furthermore, research into gold(I) complexes linked with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) shows a multi-targeted approach, inhibiting not only TrxR but also cyclooxygenase (COX-1/2) enzymes, which are central to the production of inflammatory prostaglandins. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Arylphosphine Substituents on Bioactivity

The structure of the arylphosphine ligand attached to the gold(I) center is a critical determinant of the compound's biological activity. The substituents on the phosphine ligand influence key physicochemical properties such as lipophilicity, which in turn affects cellular uptake and, consequently, efficacy. researchgate.net For Chloro[tri(p-tolyl)phosphine]gold(I), the para-tolyl groups provide specific steric and electronic characteristics. The methyl groups on the tolyl rings create steric bulk that can influence how the molecule binds to its biological targets.

Comparative studies on a series of chloro gold(I) phosphine complexes, such as those with methyl, ethyl, and phenyl substituents, have shown that larger and more lipophilic groups enhance cellular and nuclear accumulation of gold. researchgate.net This increased uptake often correlates with stronger antiproliferative activity. researchgate.net Therefore, modifying the arylphosphine substituents is a key strategy for fine-tuning the biological profile of these gold complexes to enhance their therapeutic potential. mdpi.com

Cellular Uptake and Biodistribution Investigations

The journey of Chloro[tri(p-tolyl)phosphine]gold(I) and related compounds into the cell and their subsequent distribution are pivotal to their biological function. Cellular uptake of these complexes is strongly linked to their lipophilicity. researchgate.net The phosphine ligands, such as the tri(p-tolyl)phosphine in this case, contribute to the lipophilic character of the molecule, facilitating its transport across the cell membrane, likely via passive diffusion. researchgate.netresearchgate.net

Studies comparing different gold(I) phosphine complexes have demonstrated that those with more lipophilic phosphine ligands, like triphenylphosphine (B44618), show higher levels of cellular and nuclear gold accumulation. researchgate.net This increased uptake generally correlates well with higher cytotoxicity and biological effects. nih.gov Once inside the cell, the distribution of gold is not uniform. Investigations have shown that these complexes can localize in the cytoplasm and interact with various intracellular components. nih.gov The biodistribution in vivo is a more complex process, with factors like interactions with blood components and clearance by organs such as the liver and spleen playing a major role. mdpi.com Understanding these pharmacokinetic properties is essential for developing these compounds into effective therapeutic agents. researchgate.netepa.gov

Interactive Data Table: Cytotoxicity of Related Gold(I) Phosphine Complexes Please note that data for the specific title compound is not available in the search results, but data for analogous compounds is provided for context.

CompoundCell LineIC50 (µM)Reference
[Au(TrippyPhos)Cl]A2780~0.5-7.0 mdpi.com
[Au(BippyPhos)Cl]A2780~0.5-7.0 mdpi.com
[Au(tpp)Cl] (tpp=triphenylphosphine)MCF-7Not specified, but stronger than cisplatin researchgate.net
Auranofin Analogue (Gold-based)A2780Comparable or superior to Auranofin nih.gov
Gold(I)-Indomethacin ComplexBreast CSCsUp to 80-fold more potent than on bulk cancer cells nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used extensively to model the properties of Chloro[tri(p-tolyl)phosphine]gold(I) and its analogues. It offers a balance between accuracy and computational cost, making it ideal for studying relatively large molecules.

DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For Chloro[tri(p-tolyl)phosphine]gold(I), these calculations confirm the linear coordination geometry around the gold(I) center, a characteristic feature of d¹⁰ metal complexes.

Experimental crystallographic data for Chloro[tri(p-tolyl)phosphine]gold(I), also referred to as chloro[tris(4-methylphenyl)phosphine]gold(I), shows that the asymmetric unit contains two independent molecules, each with a gold atom in a linear coordination environment. researchgate.netresearchgate.net Computational models accurately reproduce these experimental geometries. The predicted bond lengths and angles are typically in good agreement with experimental findings for this and related complexes. researchgate.net For instance, in the closely related complex [(m-tolyl₃As)AuCl], the experimentally determined Au-As and Au-Cl bond lengths are 2.3292(2) Å and 2.2852(7) Å, respectively, providing a benchmark for computational accuracy. rsc.org Similarly, for chloro[tris(perfluorophenyl)phosphine]gold(I), two independent molecules are observed with Au–P bond lengths of 2.2060(9) Å and 2.2149(9) Å, and Au–Cl bond lengths of 2.2688(9) Å and 2.2706(9) Å. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for (p-tolyl)₃PAuCl and Related Complexes An interactive data table will be generated based on the data in the text.

Compound Molecule Au-P/As Bond Length (Å) Au-Cl Bond Length (Å) P/As-Au-Cl Angle (°) Reference
(p-tolyl)₃PAuCl 1 --- --- --- researchgate.netresearchgate.net
(p-tolyl)₃PAuCl 2 --- --- --- researchgate.netresearchgate.net
(C₆F₅)₃PAuCl 1 2.2060(9) 2.2688(9) 172.68(3) researchgate.net
(C₆F₅)₃PAuCl 2 2.2149(9) 2.2706(9) 176.54(3) researchgate.net
(m-tolyl)₃AsAuCl 1 2.3292(2) 2.2852(7) --- rsc.org

DFT calculations provide deep insights into the electronic structure of Chloro[tri(p-tolyl)phosphine]gold(I). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the complex's reactivity and photophysical properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Both steric and electronic factors are pivotal in dictating the structure and reactivity of Chloro[tri(p-tolyl)phosphine]gold(I). researchgate.net DFT calculations allow for the quantification and separation of these effects.

Electronic Factors: The electronic influence of the tri(p-tolyl)phosphine ligand is often assessed by its basicity or its Tolman Electronic Parameter (TEP). Highly basic phosphines can lead to changes in bond lengths within the complex. researchgate.net Computational methods can model these changes and correlate them with the electronic properties of the ligand.

Steric Factors: The steric bulk of the tri(p-tolyl)phosphine ligand is a major determinant of the coordination environment around the gold center and can influence crystal packing. researchgate.net A common metric for quantifying steric hindrance is the Tolman cone angle (θ). More advanced computational methods determine the "percent buried volume" (%Vbur), which calculates the percentage of the metal's coordination sphere that is shielded by the ligand. For comparison, the related P(o-Tol)₃ ligand has a %Vbur value determined using a P-Au bond length of 2.28 Å. These steric parameters are crucial for rationalizing why certain reactions are feasible and for designing new catalysts.

Table 2: Computational Steric Parameters for Phosphine (B1218219) Ligands An interactive data table will be generated based on the data in the text.

Ligand Parameter Value Reference
P(o-Tol)₃ %Vbur Calculated using P-Au = 2.28 Å
PPh₃ Cone Angle (θ) 145° ---

Note: Specific %Vbur for P(p-tolyl)₃ was not found, but its cone angle is identical to PPh₃, suggesting similar, though not identical, steric profiles.

DFT is a cornerstone for investigating the mechanisms of reactions involving gold(I) complexes. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For gold(I) phosphine complexes like Chloro[tri(p-tolyl)phosphine]gold(I), common reactions studied computationally include ligand exchange, oxidative addition, and reductive elimination. For example, DESI-MS studies have confirmed that gold(I) phosphine complexes readily undergo ligand exchange and scrambling reactions in the solid state, a process that can be modeled to understand its energetic favorability and mechanism. Computational analysis can elucidate the step-by-step pathway of these transformations, providing a detailed picture that is often inaccessible through experimental means alone.

Quantum Chemical Topology Studies

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution in a molecule. nih.gov This analysis can characterize the nature of chemical bonds and non-covalent interactions. For gold complexes, QTAIM is particularly useful for studying weaker interactions like hydrogen bonds and aurophilic (Au···Au) interactions. nih.gov By analyzing the properties of the electron density at bond critical points (BCPs), one can determine whether an interaction is a shared-shell (covalent) or closed-shell (like ionic bonds or van der Waals interactions) interaction. This approach has been highlighted for its potential in explaining the properties of gold compounds. researchgate.netnih.gov

Modeling of Aurophilic Interactions

Aurophilic interactions are weak, attractive forces between gold(I) centers, typically with distances shorter than the sum of their van der Waals radii (~3.6 Å). These interactions play a significant role in the supramolecular chemistry and photophysical properties of gold(I) compounds. researchgate.net

Photophysical Properties and Luminescence Studies

Luminescence Characteristics of Gold(I)-Phosphine Complexes

Gold(I)-phosphine complexes are a class of compounds well-regarded for their interesting luminescent properties, which are often highly dependent on the nature of the ligands and the presence of intermolecular interactions, particularly gold-gold (aurophilic) interactions. The luminescence in these complexes can arise from a variety of electronic transitions.

Specific emission band data and detailed spectroscopic analysis for Chloro[tri(p-tolyl)phosphine]gold(I) are not documented in the available scientific literature. For comparison, related gold(I)-phosphine halides, such as Chloro(triethylphosphine)gold(I), have been shown to exhibit luminescence. At low temperatures in the crystalline state, this related compound displays two emission bands: a high-energy band in the blue region of the spectrum and a low-energy band in the red region. The high-energy emission is often associated with charge transfer from the halide to the gold center, while the low-energy emission is more sensitive to the molecular environment. A structural study of Chloro[tris(4-methylphenyl)phosphine]gold(I), which is an alternative name for the title compound, has confirmed its molecular structure and linear geometry in the solid state, a common feature for two-coordinate gold(I) complexes. However, this study did not report on its photophysical properties.

The origin of luminescence in gold(I)-phosphine complexes is typically attributed to either metal-centered (MC) d-s or d-p transitions on the gold atom, or ligand-to-metal charge transfer (LMCT) transitions. In many cases, the emission is phosphorescence, resulting from triplet excited states, which are populated more efficiently due to the heavy-atom effect of gold. The specific electronic transitions responsible for any potential luminescence in Chloro[tri(p-tolyl)phosphine]gold(I) have not been experimentally determined or theoretically modeled in the available literature.

Factors Influencing Emission Properties

The emission properties of gold(I) complexes are known to be significantly influenced by several factors, including the formation of aggregates in the solid state or in concentrated solutions.

Aurophilic (Au···Au) interactions are weak, attractive forces between gold(I) ions that can play a crucial role in the solid-state luminescence of these compounds. These interactions can lead to the formation of new, lower-energy excited states, often resulting in red-shifted emission bands compared to the isolated molecules in solution. While the crystal structure of Chloro[tris(4-methylphenyl)phosphine]gold(I) has been determined, a detailed analysis of the intermolecular contacts and their influence on luminescence is not available. The presence and strength of aurophilic interactions are highly dependent on the steric bulk of the phosphine (B1218219) ligands.

The luminescence of gold(I) complexes is often highly sensitive to temperature and the physical state of the sample (solution, solid, or aggregated state). Typically, luminescence intensity increases at lower temperatures due to the reduction of non-radiative decay pathways. Changes in the aggregation state can lead to dramatic shifts in emission color, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). No studies detailing the temperature-dependent emission or the effects of aggregation on the luminescence of Chloro[tri(p-tolyl)phosphine]gold(I) have been found.

Absorption Spectra and Excited State Dynamics

Detailed information on the absorption spectra and the dynamics of the excited states, such as lifetimes and decay pathways, for Chloro[tri(p-tolyl)phosphine]gold(I) is not available in the reviewed literature. Such data is critical for a complete understanding of the photophysical processes at play.

Data Tables

Due to the absence of specific experimental data for Chloro[tri(p-tolyl)phosphine]gold(I) in the scientific literature, it is not possible to generate meaningful data tables for its photophysical properties.

Future Directions and Emerging Research

Rational Design of Novel Gold(I) Phosphine (B1218219) Complexes with Tuned Properties

The ability to fine-tune the properties of gold(I) phosphine complexes by modifying their ligand architecture is a cornerstone of future research. The rational design of these compounds aims to control their electronic, steric, and photophysical characteristics to suit specific applications. nih.gov A key strategy involves the systematic modification of phosphine ligands. For instance, the introduction of chromophores like triphenylene, phenanthrene, and carbazole (B46965) into the phosphine ligand structure has been shown to significantly influence the luminescence properties of the resulting gold(I) complexes. rsc.orgbohrium.comjyu.firsc.org The coordination environment and the positioning of these chromophores can dictate intersystem crossing, phosphorescence, and aggregation behavior, providing a pathway to design materials with tailored optoelectronic properties. rsc.orgjyu.fi

Another approach focuses on manipulating the steric and electronic properties of the ligands to enhance catalytic activity. The use of bulky, electron-rich phosphine ligands, such as those in the YPhos and BrettPhos families, has led to the development of highly stable and active gold(I) catalysts. researchgate.netsigmaaldrich.com These sterically demanding ligands can protect the gold center, leading to longer catalyst lifetimes and facilitating challenging chemical transformations by minimizing side reactions. sigmaaldrich.com Systematic studies on ylide-substituted phosphines (YPhos) have demonstrated that modifying substituents in the ligand backbone can increase catalyst performance by orders of magnitude. researchgate.net This rational design approach allows for the creation of complexes with optimized stability and reactivity for specific catalytic processes like hydroamination. researchgate.net

Table 1: Examples of Ligand Modification for Tuned Properties in Gold(I) Complexes
Ligand TypeModification StrategyResulting Property/ApplicationReference(s)
Chromophore-functionalized phosphinesIntroduction of triphenylene, phenanthrene, carbazoleTunable luminescence, phosphorescence rsc.orgjyu.firsc.orgresearchgate.net
Ylide-substituted phosphines (YPhos)Variation of backbone substituentsIncreased catalyst stability and activity researchgate.net
Bulky, electron-rich phosphines (e.g., BrettPhos)Increased steric hindrance around Au(I) centerEnhanced catalyst lifetime, reduced side reactions sigmaaldrich.com
N-heterocyclic carbene (NHC) ligandsStrategic modification of ligand architectureEnhanced cytotoxic potency, optimized stability nih.gov

Development of Advanced Catalytic Systems

Building on the principles of rational design, a major future direction is the development of more sophisticated and efficient catalytic systems involving Chloro[tri(p-tolyl)phosphine]gold(I) and its derivatives. Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes under mild conditions. Chloro[tri(p-tolyl)phosphine]gold(I) is a stable and versatile example, serving as both a direct catalyst and a precursor for more reactive cationic gold(I) species. dv-expert.org

Research is now moving towards creating more robust and recyclable catalytic systems. One promising strategy is the immobilization of phosphine-gold complexes onto solid supports. For example, phosphine-gold chloride complexes have been successfully grafted onto chiral silica (B1680970) nanohelices. researchgate.net These heterogeneous catalysts demonstrate high reactivity in reactions like the spirocyclization of aryl alkynoate esters and can be easily recovered and recycled multiple times without losing efficiency. researchgate.net This approach offers a greener and more sustainable alternative to traditional homogeneous catalysis.

Furthermore, the exploration of atomically precise gold clusters and binuclear complexes as catalyst precursors is an emerging frontier. researchgate.netchemrxiv.org The weak gold-phosphorous (Au-P) bond is advantageous for ligand exchange and removal, which is a critical step in catalyst activation. nih.gov Recent studies on binuclear gold phosphine complexes have shown that subtle changes in the ligand structure can lead to significant differences in the activation behavior of supported gold catalysts for applications like CO oxidation. chemrxiv.org This knowledge is crucial for the targeted synthesis of highly active and stable surface-stabilized nanoparticles from molecular precursors. chemrxiv.org

Table 2: Innovations in Gold(I) Catalytic Systems
Catalytic SystemKey FeatureApplication ExampleReference(s)
Heterogeneous CatalystsCovalent grafting onto silica nanohelicesRecyclable spirocyclization reactions researchgate.net
Cationic Gold(I) ComplexesUse of highly hindered, electron-rich ligandsOxidative cyclization, intramolecular nitrene transfer sigmaaldrich.com
Binuclear Gold Phosphine PrecursorsAtomically precise complexes for supported catalystsCO oxidation chemrxiv.org
Axially Chiral Gold(I) ComplexesBinaphthalene scaffold with phosphine ligandsAsymmetric intramolecular hydroamination nih.gov

Expansion of Biomedical Applications and Targeted Therapies

Gold(I) phosphine complexes, including analogs of Chloro[tri(p-tolyl)phosphine]gold(I), have shown significant promise as therapeutic agents, particularly in oncology. researchgate.netnih.gov This has spurred intensive research into expanding their biomedical applications and developing targeted therapies. Auranofin, a phosphine-gold(I) complex, is an antiarthritic drug that has demonstrated activity against various cancer cells, accelerating the development of other gold-phosphine compounds for therapeutic use. researchgate.netnih.gov

A primary mechanism of action for the anticancer activity of these complexes is the inhibition of the enzyme thioredoxin reductase (TrxR), which is crucial for redox regulation and cell growth in cancer cells. researchgate.netresearchgate.netnih.govnih.gov Researchers are designing new gold(I) phosphine complexes with enhanced potency and selectivity against cancer cells over normal cells. researchgate.netmdpi.com For example, newly synthesized mononuclear gold complexes have displayed higher cytotoxicity than cisplatin (B142131) against several human tumor cell lines. nih.gov The anticancer activity of these complexes is often linked to the induction of apoptosis (programmed cell death) through mechanisms such as increased production of reactive oxygen species (ROS) and disruption of mitochondrial function. nih.govnih.govrsc.org

Future work is focused on developing targeted drug delivery systems and overcoming drug resistance. This includes designing lipophilic, cationic Au(I) phosphine complexes that specifically target the mitochondria of tumor cells. researchgate.net The structural diversity of these complexes is a key advantage, as modifications to the phosphine and other ligands can influence their biological activity, cellular uptake, and selectivity. researchgate.netmdpi.com The evaluation of these compounds in more physiologically relevant 3D tumor spheroid models is also a critical step in their preclinical development. nih.govrsc.org

Table 3: Research Findings in Biomedical Applications of Gold(I) Phosphine Complexes
Complex Type/Study FocusKey FindingMechanism of ActionReference(s)
Mononuclear gold complexes with 2-BrC6F4PPh2 ligandHigher cytotoxicity than cisplatin in specific cancer cell linesInhibition of thioredoxin reductase, apoptosis induction nih.gov
Cationic gold(I) complexesBroad spectrum of anticancer activity, strong inhibition of spheroid growthStrong TrxR inhibition, increased ROS production rsc.org
Auranofin and its analogsActivity against various cancer cells, including leukemia and ovarian cancerTriggers apoptosis by targeting mitochondria and inhibiting TrxR researchgate.netresearchgate.netnih.gov
Gold(I) complexes with 5-fluorouracilHigh solution stability and excellent antibacterial activityBactericidal, 32 times more active than 5-FU alone in one case rsc.org

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is becoming indispensable for the predictive design of new gold(I) phosphine complexes. uio.no Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the structures, bonding, and reactivity of these complexes at a molecular level. uio.noresearchgate.net This integrated approach allows researchers to rationalize experimental observations and predict the properties of yet-to-be-synthesized compounds.

Computational studies provide deep insights into reaction mechanisms, helping to explain the unique reactivity of gold catalysts, which is influenced by relativistic effects. u-tokyo.ac.jp For instance, DFT calculations have been used to rationalize the enantioselectivity of gold(I)-catalyzed cycloadditions by modeling the transition states and identifying key noncovalent interactions between the substrate and the chiral ligand. acs.org Similarly, the combination of experimental photophysical characterization with DFT calculations has been crucial in understanding the structure-property relationships that govern the luminescence of gold(I) phosphine complexes. rsc.orgjyu.firesearchgate.net

This computational-experimental partnership is also vital in materials science and bionanotechnology. Molecular dynamics (MD) simulations are used to study the interaction of gold complexes with biological molecules and the structure of peptide monolayers on gold nanoparticles. nih.govacs.org By predicting how different ligands will interact with gold surfaces or biological targets, scientists can design more effective catalysts and therapeutics. nih.govrsc.org This predictive capability accelerates the discovery process, reduces the need for trial-and-error experimentation, and paves the way for the creation of novel gold complexes with precisely tailored functions.

Q & A

Q. What are the primary challenges in synthesizing Chloro[tri(p-tolyl)phosphine]gold(I), and how can they be mitigated?

Key challenges include ligand dissociation during purification and contamination by gold(0) byproducts. To address these, rigorous inert-atmosphere techniques (e.g., Schlenk lines) and low-temperature recrystallization in dichloromethane/hexane mixtures are recommended. Purity can be verified via 31^{31}P-NMR to confirm ligand integrity and elemental analysis for stoichiometric validation .

Q. Which spectroscopic and analytical methods are critical for characterizing this complex?

Essential methods include:

  • 31^{31}P-NMR to confirm ligand coordination (δ ~8–32 ppm depending on substituents).
  • 1^{1}H-NMR for aryl proton environments (e.g., p-tolyl methyl signals at δ ~2.6 ppm).
  • Elemental analysis (C, H, Au, Cl) to validate stoichiometry (e.g., C: ~49.8%, H: ~4.2%).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What safety protocols are essential when handling Chloro[tri(p-tolyl)phosphine]gold(I)?

The compound is classified for skin/eye irritation and organ toxicity. Handling requires:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • Storage: Argon-filled containers at –20°C to prevent decomposition.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does ligand steric bulk influence the catalytic activity of Chloro[tri(p-tolyl)phosphine]gold(I)?

The p-tolyl groups introduce steric hindrance, reducing unwanted side reactions (e.g., dimerization) while enhancing selectivity in π-activation. Comparative studies with less bulky ligands (e.g., triethylphosphine) show higher turnover numbers (TONs) for bulky variants in hydroarylation reactions due to stabilized transition states .

Q. What mechanistic insights explain the dynamic behavior of gold(I) methoxypropene π-complexes derived from this compound?

Variable-temperature NMR studies reveal fluxionality in π-complexes, with rapid ligand exchange at room temperature. Activation barriers (~50–60 kJ/mol) for alkene rotation correlate with electron-deficient substrates, suggesting a balance between Au(I)-π backbonding and steric constraints .

Q. How does this complex compare to other gold(I) phosphines in inhibiting thioredoxin reductase (TrxR) for anticancer applications?

Chloro[tri(p-tolyl)phosphine]gold(I) exhibits moderate TrxR inhibition (IC50_{50} ~1–5 μM) but lower cytotoxicity than naphthalimide-containing analogs. Its antiangiogenic effects in zebrafish models are attributed to mitochondrial apoptosis pathways, though cellular uptake is slower compared to charged derivatives .

Q. What strategies improve the recyclability of heterogeneous gold(I) catalysts derived from this complex?

Immobilization on silica or polymer supports via phosphine anchoring enables >8 reaction cycles without significant activity loss. Filtration and washing with dichloromethane effectively remove organic byproducts, as demonstrated in amide synthesis from alkynes .

Q. How do electronic effects of para-substituted aryl ligands modulate reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., –CF3_3) on the phosphine ligand increase electrophilicity at the Au center, accelerating oxidative addition steps. For example, tris(p-CF3_3-phenyl) variants show 3× faster kinetics in alkyne hydroarylation compared to p-tolyl derivatives .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported melting points for structurally similar gold(I) phosphine complexes?

Variations arise from impurities (e.g., residual solvents) and polymorphic forms. For Chloro[tri(p-tolyl)phosphine]gold(I), recrystallization from toluene yields a higher-purity product (m.p. 225–228°C) compared to dichloromethane-derived samples (m.p. 210–215°C) .

Q. How can conflicting reports about catalytic efficiency in amide synthesis be reconciled?

Homogeneous systems often report higher TONs than heterogeneous ones, but the latter offer better recyclability. Optimizing ligand loading (5–10 mol%) and reaction time (12–24 hrs) balances activity and practicality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.